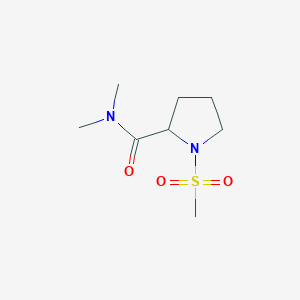![molecular formula C13H10FNO3S B7567833 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid, also known as FTA or Fluorothiophene Acetic Acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTA is a small molecule that contains a fluorine atom, a thiophene ring, and a carboxylic acid group.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid is not fully understood, but it is believed to interact with specific proteins or enzymes in the body. In cancer cells, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In bacterial cells, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in folic acid metabolism.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been shown to have anti-inflammatory activity in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and organic electronics. However, one limitation of using 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Direcciones Futuras
There are several future directions for the research and development of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid to identify more potent and selective analogs. Furthermore, the potential applications of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid in other fields such as agriculture and environmental science should also be explored.
Métodos De Síntesis
The synthesis of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid involves a multi-step process that begins with the preparation of the intermediate compound 2-amino-5-fluorobenzoic acid. This intermediate is then reacted with thiophene-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid. The final product is purified using column chromatography to obtain pure 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been investigated as a potential drug candidate for the treatment of cancer and bacterial infections. In materials science, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic electronics, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been used as a dopant in the fabrication of organic field-effect transistors and organic light-emitting diodes.
Propiedades
IUPAC Name |
2-fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c14-11-2-1-9(6-10(11)13(17)18)15-12(16)5-8-3-4-19-7-8/h1-4,6-7H,5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCEXFBBRYMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=CSC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)



![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)



![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)